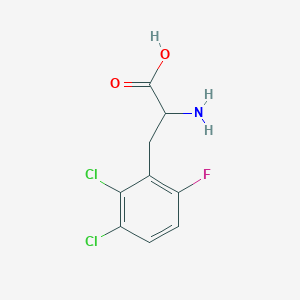
2,3-Dichloro-6-fluoro-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6-fluoro-DL-phenylalanine is a chemical compound with the CAS Number: 1259973-77-7 . It has a molecular weight of 252.07 and its IUPAC name is 2,3-dichloro-6-fluorophenylalanine . The compound is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for 2,3-Dichloro-6-fluoro-DL-phenylalanine is 1S/C9H8Cl2FNO2/c10-5-1-2-6 (12)4 (8 (5)11)3-7 (13)9 (14)15/h1-2,7H,3,13H2, (H,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2,3-Dichloro-6-fluoro-DL-phenylalanine is a solid substance . It is stored at ambient temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
1. Chromatographic Analysis 2,3-Dichloro-6-fluoro-DL-phenylalanine has been used in the study of ligand-exchange micellar electrokinetic capillary chromatography (LE-MEKC). This method was applied for the simultaneous separation of various fluoro-DL-phenylalanine and hydroxy-DL-phenylalanine (tyrosine) compounds. The research highlights the importance of this compound in chromatographic techniques, particularly in separation sciences (Chen, Lin, Uchiyama, & Hobo, 1998).
2. Study of Antitumor Properties The compound has been utilized in the structure-activity relationship studies of substituted N-benzoyl derivatives of phenylalanine, including fluoro-DL-phenylalanine, in a microbial antitumor prescreen. This research provides insights into how modifications in the benzoyl phenyl ring of fluoro-DL-phenylalanine affect its growth-inhibiting activity, important for developing potential antitumor therapies (Otani & Briley, 1982).
3. Role in Positron Emission Tomography 3,4-dihydroxy-6-[18f]-fluoro-L-phenylalanine, a variant of 2,3-Dichloro-6-fluoro-DL-phenylalanine, has been explored in positron emission tomography (PET) for studying central motor disorders and evaluating brain and other tumors. This shows the compound's significance in neurological and oncological diagnostic imaging (Seibyl, Chen, & Silverman, 2007).
4. Investigation in Molecular Biology In molecular biology, studies on the inhibition of Moloney Murine Leukemia Virus Reverse Transcriptase by N-Tritylamino Acids have incorporated N-trityl derivatives of fluoro-DL-phenylalanine, including 2,3-Dichloro-6-fluoro-DL-phenylalanine. This aids in understanding the enzymatic mechanisms and potential antiviral treatments (Hawtrey et al., 2008).
5. Genetic Studies in Yeast This compound has been instrumental in genetic studies, particularly in isolating mutants of Saccharomyces cerevisiae. The mutants showed altered production of various compounds, providing insights into yeast genetics and potential applications in industrial biotechnology (Fukuda et al., 1991).
6. Radiopharmaceutical Applications It's used in the synthesis of radiopharmaceuticals, such as in the study of a three-step, “one-pot” radiosynthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine. This showcases its importance in the development of medical imaging agents (Wagner, Ermert, & Coenen, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(12)4(8(5)11)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGHUCRDGPXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-fluoro-DL-phenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2476825.png)

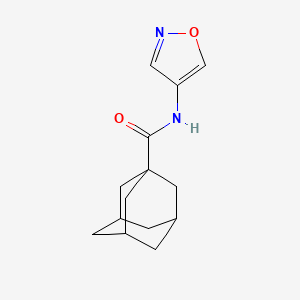
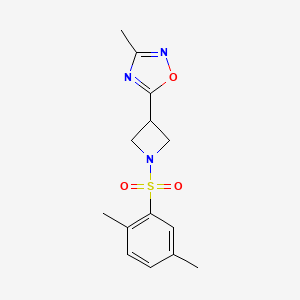


![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)
![N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2476839.png)
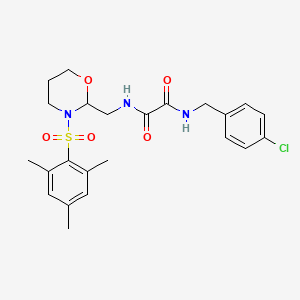
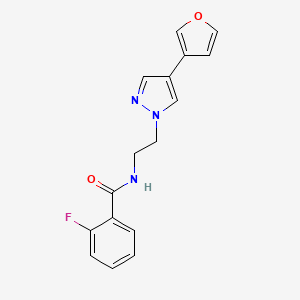
![1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B2476842.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine](/img/structure/B2476844.png)
![4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476847.png)
![3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2476848.png)